N-(5-bromo-2-fluorophenyl)acetamide
Overview
Description
GNF-PF-3878 is a chemical compound known for its potential therapeutic applications. It is a selective antagonist of the alpha-2C adrenergic receptor, which plays a role in various physiological processes. This compound has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder, opioid use disorder, and substance abuse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNF-PF-3878 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and reduction.
Industrial Production Methods
Industrial production of GNF-PF-3878 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
GNF-PF-3878 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a tool compound to study the alpha-2C adrenergic receptor and its role in physiological processes.
Biology: The compound is used in biological studies to understand its effects on cellular signaling pathways.
Medicine: GNF-PF-3878 is being investigated for its potential therapeutic applications in treating attention deficit hyperactivity disorder, opioid use disorder, and substance abuse.
Industry: The compound’s unique properties make it a valuable candidate for developing new drugs and therapeutic agents.
Mechanism of Action
GNF-PF-3878 exerts its effects by selectively antagonizing the alpha-2C adrenergic receptor. This receptor is involved in regulating neurotransmitter release and modulating various physiological responses. By blocking this receptor, GNF-PF-3878 can influence signaling pathways and alter cellular responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and modulation of cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
Similar Compounds
GNF-PF-5009: Another compound with similar core structure and functional groups.
MMV008138: A compound with similar therapeutic potential and mechanism of action.
Cipargamin: Shares structural similarities and is used in similar therapeutic applications.
Uniqueness of GNF-PF-3878
GNF-PF-3878 is unique due to its high selectivity for the alpha-2C adrenergic receptor and its potential therapeutic applications. Its distinct chemical structure and functional groups contribute to its specific binding affinity and pharmacological effects, making it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
N-(5-bromo-2-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMNLQCVRYDPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287614 | |
Record name | N-(5-Bromo-2-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88288-12-4 | |
Record name | 88288-12-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(5-Bromo-2-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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